Cas no 2229341-20-0 (tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate)

Tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate is a specialized organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include a tert-butyl carbamate group and a 2-chloro-6-nitrophenyl moiety, which enhance its reactivity in selective transformations. The compound’s stability under controlled conditions makes it suitable for multi-step synthetic routes, particularly in the preparation of complex bioactive molecules. Its chloro and nitro substituents offer versatile functionalization opportunities, enabling precise modifications for targeted applications. This intermediate is valued for its consistent purity and reliability in facilitating high-yield reactions, making it a practical choice for research and industrial-scale processes.
tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate structure
2229341-20-0 structure
Product Name:tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate
CAS No:2229341-20-0
MF:C14H17ClN2O5
MW:328.748183012009
CID:6015818
PubChem ID:165777446
Update Time:2025-05-20

tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate
    • tert-butyl N-[2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-yl]carbamate
    • EN300-1891099
    • 2229341-20-0
    • Inchi: 1S/C14H17ClN2O5/c1-13(2,3)22-12(19)16-14(4,8-18)11-9(15)6-5-7-10(11)17(20)21/h5-8H,1-4H3,(H,16,19)
    • InChI Key: NJBTWJVPKPGIQD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C(C=O)(C)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 328.0825993g/mol
  • Monoisotopic Mass: 328.0825993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 101Ų

tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate

tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate: A Comprehensive Overview

tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate (CAS No. 2229341-20-0) is a complex organic compound with a unique structure that has garnered attention in various scientific and industrial applications. This compound, often referred to by its CAS number, is characterized by its tert-butyl group, a carbamate functional group, and a substituted phenyl ring. The combination of these structural elements contributes to its distinct chemical properties and potential uses in fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular structure of tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate is notable for its tert-butyl group, which provides steric bulk and enhances stability. The carbamate functional group is a key feature, as it is commonly used in the synthesis of pesticides, herbicides, and pharmaceutical agents. Additionally, the substituted phenyl ring with chlorine and nitro groups introduces electronic effects that can influence the compound's reactivity and bioavailability.

Recent studies have highlighted the potential of this compound in drug development. Researchers have explored its ability to inhibit specific enzymes or pathways associated with diseases such as cancer and neurodegenerative disorders. For instance, the nitro group on the phenyl ring has been shown to exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related conditions. Furthermore, the chlorine substituent enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes.

In the context of agrochemicals, tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate has been investigated for its pesticidal activity. Its carbamate group is known to target acetylcholinesterase enzymes in pests, making it a promising candidate for developing environmentally friendly pesticides. However, ongoing research is focused on optimizing its stability and reducing potential toxicity to non-target organisms.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step reactions that require precise control of conditions. The synthesis typically begins with the preparation of intermediates such as chloronitrobenzene derivatives, which are then subjected to nucleophilic substitution or coupling reactions to form the final product. The use of advanced techniques like microwave-assisted synthesis has been reported to improve reaction efficiency and yield.

Environmental considerations are also a critical area of research for this compound. Studies have examined its biodegradability and potential impact on aquatic ecosystems. Preliminary findings suggest that under certain conditions, tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2-ylcarbamate can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and mitigate any adverse effects.

In conclusion, tert-butyl N-2-(2-chloro-6-nitrophenyl)-1-oxopropan-2

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